molecular formula C11H7BrClNO B1376262 1-(6-Bromo-4-chloroquinolin-3-YL)ethanone CAS No. 1255099-21-8

1-(6-Bromo-4-chloroquinolin-3-YL)ethanone

Cat. No.: B1376262
CAS No.: 1255099-21-8
M. Wt: 284.53 g/mol
InChI Key: TZSUMDMNMCGUEP-UHFFFAOYSA-N
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Description

1-(6-Bromo-4-chloroquinolin-3-YL)ethanone is a synthetic organic compound with the molecular formula C11H7BrClNO It belongs to the quinoline family, characterized by a fused benzene and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Bromo-4-chloroquinolin-3-YL)ethanone can be synthesized through various methods. One common approach involves the bromination and chlorination of quinoline derivatives followed by acylation. The typical synthetic route includes:

    Bromination: Quinoline is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Chlorination: The brominated quinoline is then chlorinated using thionyl chloride or phosphorus pentachloride.

    Acylation: The resulting 6-bromo-4-chloroquinoline undergoes acylation with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield this compound.

Industrial Production Methods: Industrial production methods typically involve large-scale bromination and chlorination processes followed by acylation under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromo-4-chloroquinolin-3-YL)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane, acetonitrile).

Major Products:

    Substitution: Derivatives with different functional groups replacing bromine or chlorine.

    Reduction: Alcohol derivatives.

    Oxidation: Quinoline N-oxides.

Scientific Research Applications

1-(6-Bromo-4-chloroquinolin-3-YL)ethanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-4-chloroquinolin-3-YL)ethanone depends on its application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes, thereby inhibiting their activity.

    Interacting with Receptors: Modulating receptor activity by binding to specific sites, affecting cellular signaling pathways.

    Disrupting Cellular Processes: Interfering with DNA replication or protein synthesis in microbial cells, leading to antimicrobial effects.

Comparison with Similar Compounds

1-(6-Bromo-4-chloroquinolin-3-YL)ethanone can be compared with other quinoline derivatives such as:

    1-(6-Bromo-4-chloroquinolin-3-YL)methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.

    1-(6-Bromo-4-chloroquinolin-3-YL)acetonitrile: Contains a nitrile group instead of a carbonyl group.

    1-(6-Bromo-4-chloroquinolin-3-YL)ethanol: Similar structure but with an alcohol group instead of a carbonyl group.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity

Biological Activity

1-(6-Bromo-4-chloroquinolin-3-YL)ethanone is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a bromine atom at the sixth position and a chlorine atom at the fourth position of the quinoline ring, which may enhance its interaction with biological targets.

  • Molecular Formula : C₁₃H₈BrClN
  • Molecular Weight : Approximately 284.54 g/mol
  • CAS Number : 1255099-21-8

The compound's structure includes a ketone functional group, which contributes to its reactivity and potential biological activity. The presence of halogen substituents is known to influence the pharmacological properties of quinoline derivatives, making them valuable in drug development.

Antimicrobial Properties

Quinoline derivatives, including this compound, have demonstrated significant antimicrobial activity against various Gram-positive and Gram-negative bacteria. Studies indicate that these compounds can inhibit bacterial growth through mechanisms that may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

Research has highlighted the anticancer potential of quinoline derivatives. For instance, studies have shown that compounds structurally similar to this compound exhibit moderate to good inhibitory effects on several cancer cell lines. Notably, certain derivatives have been identified as selective epidermal growth factor receptor (EGFR) blockers, which play a crucial role in cancer cell proliferation . The dual halogenation in this compound may enhance its selectivity and potency against cancer cells.

The mechanism of action for this compound involves its binding affinity to various biological targets such as proteins and enzymes. Docking studies suggest that the compound may interact with active sites on these targets, potentially inhibiting their activity. This interaction could be mediated by both hydrogen bonding and hydrophobic interactions facilitated by the halogen substituents .

Case Studies

  • Antiviral Activity : A study explored similar quinoline derivatives as potential HIV-1 integrase inhibitors. The compounds were evaluated for their enzymatic and antiviral activity, demonstrating promising results that warrant further investigation into their therapeutic applications .
  • Cancer Cell Line Inhibition : In a comparative study of substituted quinolines, compounds similar to this compound showed significant cytotoxic effects on various cancer cell lines, indicating their potential as anticancer agents .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
6-BromoquinolineBromine at position 6Lacks chlorine substitution; simpler structure
4-ChloroquinolineChlorine at position 4No bromine; commonly studied for antibacterial properties
1-(2-Chlorophenyl)ethanoneChlorophenyl groupDifferent aromatic system; used in drug development
1-(5-Fluoroquinolin-3-YL)ethanoneFluorine substitutionInvestigated for neuroprotective effects

The uniqueness of this compound lies in its combination of both bromine and chlorine substituents on the quinoline ring, which may influence its biological activity differently compared to other similar compounds.

Properties

IUPAC Name

1-(6-bromo-4-chloroquinolin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClNO/c1-6(15)9-5-14-10-3-2-7(12)4-8(10)11(9)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSUMDMNMCGUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C2C=CC(=CC2=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735626
Record name 1-(6-Bromo-4-chloroquinolin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255099-21-8
Record name 1-(6-Bromo-4-chloroquinolin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(6-Bromo-4-hydroxyquinolin-3-yl)ethanone (2.2 g, 8.27 mmol) was suspended in phosphoryl chloride (30 mL) and the reaction was heated to 85° C. and stirred for 3 h. After this time the reaction mixture was cooled to room temperature and slowly poured into a 2:1 solution of satd. aq. sodium bicarbonate/ethyl acetate that was cooled to 0° C. The organic layer was separated, washed with satd. aq. sodium bicarbonate, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography to afford the desired product (710 mg, 72%) as a light brown solid: ESI MS m/z 280 [C11H7BrClNO+H]+.
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
sodium bicarbonate ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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